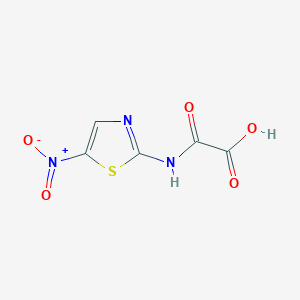

2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid, also known as nitazoxanide, is an antiparasitic and antiviral drug that has been used to treat various infections caused by protozoa and viruses. Nitazoxanide was first approved by the US Food and Drug Administration (FDA) in 2002 for the treatment of Cryptosporidium parvum and Giardia lamblia infections in children and adults. Since then, it has been used to treat a variety of infections, including rotavirus, norovirus, and hepatitis B and C viruses.

Wissenschaftliche Forschungsanwendungen

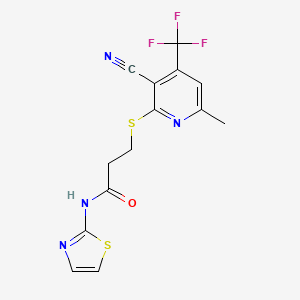

Antiviral Activity Against SARS-CoV-2

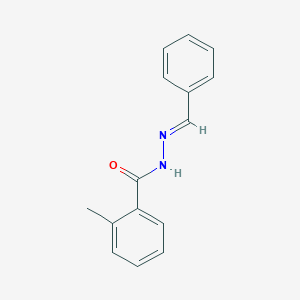

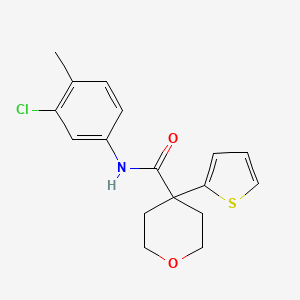

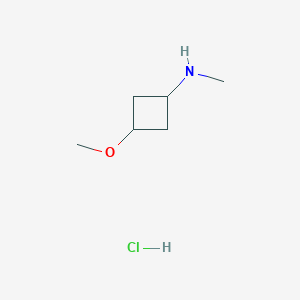

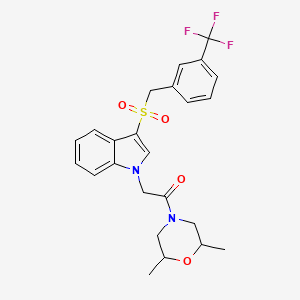

The global outbreak of the COVID-19 pandemic prompted scientists to develop effective therapeutic interventions against SARS-CoV-2. Researchers designed and synthesized a novel series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives, including this compound. Notably, compound 3b demonstrated promising anti-SARS-CoV-2 activity with an IC50 value of 174.7 µg/mL . Additionally, compounds 3a, 3b, and 3c exhibited significant inhibitory effects against the SARS-CoV-2 main protease (Mpro) with IC50 values of 4.67 , 5.12 , and 11.90 µg/mL , respectively .

Structural Optimization and Design

The compound’s structural optimization was based on the co-crystallized WR1 inhibitor of SARS-CoV Mpro. Researchers aimed to enhance its inhibitory activity against SARS-CoV-2 by modifying its chemical structure. Compound 3b, in particular, showed promising docking scores and stability within the binding pocket, making it a potential lead for further drug development .

In Vitro Studies

In vitro antiviral assays using SARS-CoV-2 cell-based models confirmed the inhibitory effects of these derivatives. Compound 3b emerged as a standout candidate, warranting further investigation .

Synthetic Approaches

The synthesis of 2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid involves specific reactions, such as the reaction of 2-amino-4-arylthiazoles with molecular bromine under acid conditions .

Wirkmechanismus

Target of Action

Similar compounds with a 2-aminothiazole scaffold have been reported to target enzymes such as phosphodiesterase type 5 (pde5) and cyclooxygenase-1/2 (cox-1/2) . These enzymes play crucial roles in various biological processes, including inflammation and neurodegenerative diseases .

Mode of Action

Compounds with similar structures have been shown to inhibit or enhance the activity of their target enzymes . For instance, some 2-aminothiazole derivatives can inhibit PDE5 activity, while others can enhance it . The interaction of these compounds with their targets leads to changes in the biochemical pathways they regulate .

Biochemical Pathways

Related 2-aminothiazole compounds have been associated with the regulation of the pde5 and cox-1/2 pathways . These pathways are involved in various biological processes, including inflammation, neuroprotection, and the regulation of cyclic guanosine monophosphate (cGMP) levels .

Result of Action

Related compounds have been shown to have various effects, such as inhibiting or enhancing pde5 activity . These effects can lead to changes in cGMP levels, which can have downstream effects on various biological processes .

Eigenschaften

IUPAC Name |

2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O5S/c9-3(4(10)11)7-5-6-1-2(14-5)8(12)13/h1H,(H,10,11)(H,6,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDOOKFCVDDDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)NC(=O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2562745.png)

![8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B2562746.png)

![2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide](/img/structure/B2562747.png)

![1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2562748.png)

![Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2562753.png)

![5-Methyl-7-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2562755.png)

![3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline](/img/structure/B2562765.png)